ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate
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Description
Synthesis Analysis
The synthesis of related compounds involves the use of reductive cyclization methods, as seen in the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate. This method utilizes sodium dithionite as a reductive cyclizing agent in a DMSO medium . Although the target compound is not explicitly mentioned, the synthesis of structurally related compounds often involves similar strategies, such as cyclization reactions and the introduction of sulfur-containing groups, which could be applicable to the synthesis of ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using single-crystal X-ray diffraction, revealing crystallization in the monoclinic system with specific space groups and the presence of intermolecular hydrogen bonds . Computational methods like Hirshfeld surface analysis and DFT optimization are employed to understand the intermolecular interactions and theoretical structural properties. These techniques could similarly be used to analyze the molecular structure of ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate. However, the synthesis and characterization of metal complexes with thiocarbamoyl derivatives suggest that the thioester group in the target compound may exhibit reactivity towards metal ions, potentially forming metal complexes . This reactivity could be explored further in the context of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the anticancer activity of a structurally related compound against human melanoma cell lines suggests that the target compound may also possess biological activity, which is often related to its physical and chemical properties . Additionally, the anti-rheumatic potential of another related compound and its metal complexes indicates that the target compound could have similar therapeutic applications .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. However, the specific safety and hazards of “ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate” are not available in the literature.
Future Directions
The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of new 1H-1,2,3-triazole analogs in aqueous medium via “Click” chemistry has been reported, indicating potential future directions in the field3. However, the specific future directions for “ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate” are not available in the literature.
properties
IUPAC Name |
ethyl 2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-3-22-13(21)10(2)23-15-18-17-14-19(8-9-20(14)15)12-6-4-11(16)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXRJXBTWPJMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate |
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